Detralex

Description

Conceptual Framework of Flavonoids as Research Compounds

Flavonoids represent a diverse class of natural polyphenolic compounds characterized by a 15-carbon skeleton (C6-C3-C6) consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain, often forming an oxygenated heterocycle (C-ring). uin-alauddin.ac.idresearchgate.netmdpi.commdpi.com Their ubiquitous presence in plants, including fruits, vegetables, herbs, and medicinal plants, has made them a significant area of study in natural product research. researchgate.netmdpi.comnih.gov The research interest in flavonoids stems from their wide spectrum of observed biological activities, such as antioxidant, anti-inflammatory, anti-mutagenic, anti-carcinogenic, and their capacity to modulate cellular enzyme function. researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.gov The structural diversity among different flavonoid subclasses, such as flavones, flavanones, flavonols, and isoflavones, contributes to their varied biological effects and research applications. researchgate.netmdpi.commdpi.com The conceptual framework for studying flavonoids as research compounds involves exploring their chemical structures, natural sources, extraction and identification methods, and their interactions with biological systems at the molecular and cellular levels. uin-alauddin.ac.idnih.gov

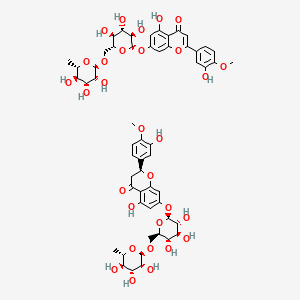

Academic Significance of Diosmin (B1670713) and Hesperidin (B1673128) as MPFF Constituents

Diosmin and hesperidin are prominent flavanone (B1672756) glycosides found abundantly in citrus fruits and are the primary active constituents of MPFF. mdpi.comwikipedia.orgwikipedia.orgresearchgate.net Their academic significance lies in their documented biological activities and their role as key components in a widely studied venoactive formulation. Diosmin is the 7-O-rutinoside of diosmetin (B1670712), while hesperidin is the 7-O-rutinoside of hesperetin (B1673127). wikipedia.orgresearchgate.netwikidata.orgfishersci.ca Research has focused on their individual properties and their synergistic effects within the MPFF formulation. becarispublishing.comresearchgate.net Studies have investigated their impact on vascular health, inflammation, and oxidative stress, contributing to the understanding of their potential therapeutic applications. becarispublishing.commdpi.comnih.govresearchgate.netnih.govphlebolymphology.orgnih.gov The micronized form of these flavonoids in MPFF is particularly significant in research due to its improved pharmacokinetic profile compared to non-micronized forms, leading to enhanced absorption and potential for increased biological activity. rjeid.comnih.govresearchgate.netresearchgate.net

Historical Context of Flavonoid Research in Preclinical Studies

The study of flavonoids dates back to their discovery in 1936. acs.org Historically, preclinical research on flavonoids has largely focused on their antioxidant properties, with numerous studies determining the antioxidant activity of pure compounds and exploring structure-activity relationships. nih.govacs.org Early research also investigated the metal ion chelation ability of flavonoids. acs.org Preclinical animal studies have been instrumental in evaluating the potential of flavonoids for various health conditions. For instance, hesperidin has been studied in animal models for its potential chemopreventive effects in certain cancers. fishersci.ca More recently, preclinical studies have explored the effects of flavonoid supplementation in mitigating toxicity induced by nanomaterials in animal models, demonstrating effects on oxidative stress, inflammation, and organ injuries. frontiersin.org The historical trajectory shows a shift from characterizing general antioxidant capacity to investigating specific molecular interactions and therapeutic potential in various disease models.

Emerging Paradigms in Flavonoid Mechanism Elucidation

Recent advancements in scientific research are driving emerging paradigms in elucidating the mechanisms of action of flavonoids. Beyond their direct antioxidant and anti-inflammatory activities, research is increasingly focusing on their interactions with cellular signaling pathways and their ability to modulate gene expression and enzyme activity. nih.govmdpi.comresearchgate.netresearchgate.netaustinpublishinggroup.comfrontiersin.org Computational chemistry methods, such as molecular docking and molecular dynamics simulations, are playing a growing role in understanding the binding interactions of flavonoids with target proteins, such as enzymes involved in metabolic pathways or inflammatory responses. mdpi.comnih.govfrontiersin.orgresearchgate.net

For example, in silico studies have investigated the interaction of hesperidin with enzymes like HMG-CoA reductase, a key enzyme in cholesterol synthesis, suggesting a potential mechanism for cholesterol-lowering effects. researchgate.net

Interactive Table: In Silico Binding of Hesperidin to HMG-CoA Reductase researchgate.net

| Ligand | Binding Free Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions |

| Hesperidin | -9.42 | ASP 767, MET 534 | ASP 767, GLN 766, GLY 765, GLY 808, LEU 811, CYS 526, CYS 527, ILE 762, ALA 763, CYS 817, GLN 814, ALA 556, VAL 538, ALA 816, ILE 536, PRO 813, MET 534, TYR 533 |

| Simvastatin | -8.74 | ILE 536, ILE 762 | TYR 517, GLY 808, LEU 811, GLN 814, GLN 766, ALA 768, VAL 538, ILE 762, ILE 536, ALA 556, ASR 767, PRO 535, TYR 533, CYS 526, MET 534 |

Studies also highlight the multi-target nature of flavonoid action, where they can influence multiple pathways simultaneously, contributing to their observed pleiotropic effects. researchgate.netaustinpublishinggroup.com Emerging research also focuses on the impact of the gut microbiome on flavonoid metabolism and the resulting bioavailable metabolites, which may be responsible for some of their in vivo activities. mdpi.com Furthermore, the development of advanced drug delivery systems, such as nanoparticles, is being explored to improve the bioavailability and targeted delivery of flavonoids, opening new avenues for research into their therapeutic potential. nih.govresearchgate.net

Properties

CAS No. |

111804-73-0 |

|---|---|

Molecular Formula |

C56H66O30 |

Molecular Weight |

1219.1 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O15.C28H32O15/c2*1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3;3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+;10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m00/s1 |

InChI Key |

UPZXYHXBFVZRHQ-RSZBNIDCSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

111804-73-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S 5682; Arvenum 500; Capiven; Detralex; S-5682; S5682; Venitol; detralex methotrexate; |

Origin of Product |

United States |

Molecular Mechanisms of Action of Mpff Components: Diosmin and Hesperidin

Modulation of Intracellular Signaling Pathways

Diosmin (B1670713) and hesperidin (B1673128) influence several critical signaling pathways, impacting cellular responses related to inflammation, survival, and angiogenesis.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Regulation

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. mdpi.com Research indicates that components of MPFF can modulate this pathway. Diosmin has been shown to disrupt the PI3K-Akt-MDM2 signaling pathway, leading to decreased cell growth and cell cycle arrest in certain cancer cells. nih.gov Hesperidin has also been reported to influence the PI3K/Akt pathway. Studies have demonstrated that hesperidin can decrease the upregulation of Akt and PI3K proteins and protect against liver damage by inhibiting the PI3K/Akt signaling pathway. mdpi.commdpi.com Furthermore, hesperidin has been shown to activate the Akt pathway, contributing to its protective effects in liver ischemia/reperfusion injury. spandidos-publications.com

| Compound | Pathway Interaction | Observed Effect | Study Context | Source |

| Diosmin | PI3K/Akt pathway disruption | Decreased cell growth, G2/M cell cycle arrest | Human hepatocellular cancer cells in nude mice | nih.gov |

| Hesperidin | PI3K/Akt pathway inhibition | Protection against hepatocarcinogenesis | DEN-induced HCC | mdpi.com |

| Hesperidin | Akt pathway activation | Protection against liver ischemia/reperfusion injury | Liver I/R injury model | spandidos-publications.com |

| Hesperidin | Akt protein downregulation | Inhibition of PD-L1 expression | MDA-MB231 cells | mdpi.com |

| Hesperidin | PI3K/Akt protein downregulation | Inhibition of PD-L1 expression | MDA-MB231 cells | mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, p38, JNK) Modulation

MAPK cascades, including ERK1/2, p38, and JNK, are involved in various cellular processes, including inflammation, proliferation, and apoptosis. mdpi.comresearchgate.net Diosmin and hesperidin have been shown to modulate these pathways. Diosmin is known to reduce inflammatory proteins, including MAPKs. nih.gov Hesperidin has been reported to trigger the MAPK signaling cascade, increasing the expression of p-JNK and p-p38 while decreasing p-ERK in certain cancer cells, indicating involvement in apoptosis. mdpi.com Hesperidin has also been shown to inhibit AP-1 activity by suppressing p38 kinase phosphorylation and JNK signaling pathways. mdpi.com In human vein endothelial cells, hesperidin was found to inhibit the phosphorylation of p38 MAPK induced by high glucose, contributing to the reduction of ICAM-1 expression. nih.gov Studies on liver injury models also indicate that diosmin can modulate the MAPK pathway. ijprt.orgmdpi.com

| Compound | MAPK Pathway Modulation | Observed Effect | Study Context | Source |

| Diosmin | MAPKs reduction | Reduced inflammatory proteins | General anti-inflammatory activity | nih.gov |

| Diosmin | p38-MAPK downregulation | Alleviation of liver cirrhosis | Cholestatic liver cirrhosis model | ijprt.org |

| Diosmin | MAPK pathway modulation | Alleviation of doxorubicin-induced liver injury | Doxorubicin-induced liver injury model | mdpi.com |

| Hesperidin | MAPK cascade triggering | Increased p-JNK, p-p38; decreased p-ERK; triggered apoptosis | AGS gastric cancer cells | mdpi.com |

| Hesperidin | p38 kinase suppression | Inhibited AP-1 activity | TPA-stimulated cells | mdpi.com |

| Hesperidin | JNK signaling suppression | Inhibited AP-1 activity | TPA-stimulated cells | mdpi.com |

| Hesperidin | p38 MAPK phosphorylation inhibition | Reduced HG-induced ICAM-1 expression | Human umbilical vein endothelial cells (HUVECs) | nih.gov |

| Hesperidin | p-ERK1/2 level increase, total ERK1/2 decrease | Induced paraptosis | HepG2 cells | mdpi.com |

| Hesperidin | p-ER protein inhibition | Inhibition of PD-L1 expression | MDA-MB231 cells | mdpi.com |

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

NF-κB is a key transcription factor involved in inflammatory responses. researchgate.netresearchgate.net Both diosmin and hesperidin have demonstrated inhibitory effects on NF-κB signaling. Diosmin has been shown to reduce the overexpression of NF-κB, which is correlated with its anti-inflammatory activities. nih.gov It can block NF-κB activation in the treatment of inflammation. researchgate.net Hesperidin has also been reported to prevent the transcription of matrix metalloproteinase-9 by stifling the activity of NF-κB. mdpi.com Flavonoids, including diosmin and hesperidin, can significantly inhibit inflammatory factors such as NF-κB. brieflands.com MPFF itself has been shown to reduce venous inflammation by inhibiting leukocyte rolling, adhesion, and migration, which are processes influenced by NF-κB signaling. becarispublishing.com

| Compound | NF-κB Pathway Interaction | Observed Effect | Study Context | Source |

| Diosmin | NF-κB overexpression reduction | Anti-inflammatory activities | General anti-inflammatory activity | nih.gov |

| Diosmin | NF-κB activation blocking | Treatment of inflammatory pain and peritonitis | LPS-induced inflammation in mice | researchgate.net |

| Diosmin | NF-κB expression suppression | Mitigation of neuroinflammation | Parkinson's disease model | researchgate.net |

| Diosmin | NF-κB downregulation | Alleviation of liver cirrhosis | Cholestatic liver cirrhosis model | ijprt.org |

| Diosmin | NF-κB pathway modulation | Alleviation of doxorubicin-induced liver injury | Doxorubicin-induced liver injury model | mdpi.com |

| Hesperidin | NF-κB activity stifling | Prevention of matrix metalloproteinase-9 transcription | TPA-stimulated cells | mdpi.com |

| Hesperidin | NF-κB translocation suppression | Suppression of NF-κB translocation into the nucleus | TPA-stimulated cells | mdpi.com |

| Hesperidin | NF-κB inhibition | Reduced inflammatory factors, support in reducing neuropathic pain | Neuropathic pain models | brieflands.com |

| MPFF | NF-κB inhibition | Reduced inflammatory factors, support in reducing neuropathic pain | Neuropathic pain models | brieflands.com |

| Hesperidin | p-p65 inhibition | Inhibition of PD-L1 expression | MDA-MB231 cells | mdpi.com |

| Hesperidin | NF-κB signaling modulation | Potential strategy for reducing doxorubicin-induced renal damage | Doxorubicin-induced renal damage model | dntb.gov.uamdpi.com |

JAK/STAT Pathway Interactions

The JAK/STAT pathway is involved in various cellular processes, including immune responses, inflammation, and cell growth. researchgate.netekb.eg Research suggests that MPFF components can interact with this pathway. Diosmin has been shown to protect against brain ischemia-reperfusion injury by stimulating the JAK2/STAT3 signaling pathway. nih.gov Conversely, hesperidin has been reported to downregulate the phosphorylation levels of JAK2 and STAT3, suggesting modulation of this pathway. researchgate.netekb.eg Another study revealed that hesperidin significantly reduced the expression of STAT genes. mdpi.comekb.eg Hesperidin has also been shown to inactivate STAT1 and STAT3 signaling molecules, inhibiting the expression of programmed cell death ligand 1 (PD-L1) in oral cancer cells. mdpi.com

| Compound | JAK/STAT Pathway Interaction | Observed Effect | Study Context | Source |

| Diosmin | JAK2/STAT3 stimulation | Protection against brain ischemia-reperfusion injury | Brain ischemia-reperfusion injury model | nih.gov |

| Hesperidin | JAK2/STAT3 downregulation | Alleviation of renal injury, reduced inflammatory response, inhibited immune complex deposition | Cisplatin-induced nephrotoxicity model | researchgate.netekb.eg |

| Hesperidin | STAT gene reduction | Reduced STAT gene expression | Study on hesperidin injection | mdpi.comekb.eg |

| Hesperidin | STAT1/STAT3 inactivation | Inhibition of PD-L1 expression | Oral cancer cells | mdpi.com |

HIF-1 Signaling Pathway Cross-Talk

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a key role in cellular adaptation to hypoxia and is involved in processes like angiogenesis and metabolism. mdpi.comdovepress.com There is known cross-talk between HIF-1 and other signaling pathways, including those involved in inflammation. dovepress.com While direct extensive data on the specific modulation of HIF-1 signaling by diosmin and hesperidin within the context of MPFF for venous disorders is less abundant in the provided snippets, some sources suggest potential interactions. Hesperidin has been implicated in modulating HIF-1α signaling in the context of reducing doxorubicin-induced renal damage. dntb.gov.uamdpi.com This suggests a potential, albeit perhaps indirect, link to HIF-1 pathways. The anti-inflammatory and antioxidant properties of diosmin and hesperidin, and their influence on pathways like NF-κB and PI3K/Akt, could indirectly affect HIF-1 signaling due to the complex cross-talk between these cascades. dovepress.com

| Compound | HIF-1 Pathway Interaction | Observed Effect | Study Context | Source |

| Hesperidin | HIF-1α modulation | Potential strategy for reducing doxorubicin-induced renal damage | Doxorubicin-induced renal damage model | dntb.gov.uamdpi.com |

Opioid and Dopaminergic Receptor Pathway Activation by Diosmin in Preclinical Models

Preclinical studies have indicated that diosmin may exert anti-hyperalgesic effects through the activation of opioid and D2 dopaminergic receptors. In a chronic constriction injury (CCI) rat model, diosmin was shown to reduce neuropathic pain, with this effect being modified by the presence of naloxone (B1662785) (an opioid receptor antagonist) and haloperidol (B65202) (a D2 receptor antagonist). researchgate.net This suggests a central mechanism involving these receptor pathways. Additionally, diosmin's pain-relieving and antihyperglycemic effects are partly mediated by the activation of opioid and D2-like dopamine (B1211576) receptors, alongside increased β-endorphin secretion from the adrenal glands. consensus.appconsensus.app The reduction of hyperglycemia by diosmin is mainly attributed to the released β-endorphin, which can activate opioid receptors to attenuate gluconeogenesis in the liver. mdpi.com

Nitric Oxide Synthase (NOS) Activation Pathway

Both diosmin and hesperidin have been implicated in modulating the nitric oxide (NO) pathway. Diosmin has been shown to enhance nitric oxide production, which contributes to improved vascular function and reduced cardiac injury in preclinical models. consensus.app This protective effect is abolished if NOS is inhibited, highlighting the importance of this pathway. consensus.app Hesperidin has also demonstrated the ability to enhance NO production and endothelial NO synthase (eNOS) activity in human umbilical vein endothelial cells (HUVEC). caldic.com Furthermore, hesperidin can alleviate oxidative stress induced by L-NAME (a NOS inhibitor), thereby increasing NO bioavailability. nih.gov Studies on MPFF, containing both hesperidin and diosmin, have shown modulation of antioxidant enzymes and a decrease in iNOS levels in brain and liver tissues in LPS-induced oxidative stress in rats. brieflands.combrieflands.com Diosmin's anti-inflammatory activities have been correlated with its capacity to reduce the overexpression of inducible nitric oxide synthase (iNOS). mdpi.com

Identification and Characterization of Molecular Targets

The therapeutic actions of diosmin and hesperidin involve the modulation of various molecular targets, particularly enzymes involved in inflammation and tissue remodeling.

Transcription Factor Modulation (e.g., AP-1)

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Flavonoids like hesperidin have been shown to modulate the activity of specific transcription factors, such as Activator Protein 1 (AP-1). AP-1 regulates gene expression in response to various stimuli and controls cellular processes including differentiation, proliferation, and apoptosis. wikipedia.org Hesperidin has been reported to inhibit acetaldehyde-induced AP-1 activity by affecting signaling pathways involving p38 kinase and c-Jun N-terminal kinase (JNK). moa.gov.tw This modulation of AP-1 activity by hesperidin can lead to altered expression of genes involved in processes like inflammation and cell invasion. moa.gov.tw Hesperidin has also been shown to inhibit NF-κB and AP-1 specific DNA-protein interactions. nih.gov

Protein-Flavonoid Interactions and Binding Affinities

Flavonoids can interact directly with proteins, influencing their structure and function. These interactions can occur through both non-covalent and covalent mechanisms.

Non-Covalent and Covalent Binding Mechanisms

Protein-phenolic interactions, including those involving flavonoids, can be either covalent or non-covalent. frontiersin.orgnih.gov Non-covalent interactions are typically reversible and include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces. frontiersin.orgnih.gov Covalent interactions, on the other hand, establish irreversible binding between molecules, often under specific conditions such as the presence of phenolic oxidases or alkaline environments. frontiersin.orgnih.gov These interactions can influence the biological characteristics of both the proteins and the flavonoids. frontiersin.orgnih.gov

Effects on Protein Conformation and Enzyme Activity

The binding of flavonoids to proteins can lead to changes in protein conformation, which in turn can affect enzyme activity. Studies have indicated that diosmin and hesperidin can influence the activity of enzymes. For instance, hesperidin and diosmin have been shown to affect proteasome activity. researchgate.net Hesperidin has also been reported to inhibit alpha-glucosidase activity. mdpi.com Molecular docking studies suggest that diosmin and hesperidin can bind to the active site of enzymes like Angiotensin-Converting Enzyme 1 (ACE1), potentially inhibiting their activity. afjbs.com

Specific Protein Targets (e.g., CASP3, ANXA5, HSP90AA1, hnRNPA2, VEGFR-2)

Research has identified several specific protein targets with which hesperidin and diosmin may interact. Molecular docking studies have indicated strong binding affinities of hesperidin to proteins such as CASP3, ANXA5, and HSP90AA1. nih.gov These proteins are involved in various cellular processes, including apoptosis and stress response. CASP3 (Caspase-3) is a key effector caspase in apoptosis, and hesperidin has been shown to increase its expression and activity, promoting apoptosis in certain cancer cells. nih.govmdpi.com ANXA5 (Annexin A5) is involved in processes like apoptosis and coagulation. HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1) is a chaperone protein involved in the folding and stability of many client proteins. nih.gov While the search results specifically mention hesperidin's interaction with these targets, given that Detralex is a combination of diosmin and hesperidin, it is plausible that diosmin may also interact with some of these or related proteins, although specific data for diosmin on all these targets were not as readily available in the provided snippets.

Further research suggests potential interactions with other proteins. For example, studies on MPFF (diosmin/hesperidin) have explored its effects on CASP1 (Caspase-1) and CASP3 signaling. researchgate.net While VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and hnRNPA2 (Heterogeneous Nuclear Ribonucleoprotein A2) were listed in the user's prompt as potential targets, direct evidence of diosmin or hesperidin binding to or modulating these specific proteins was not explicitly detailed in the provided search results. However, flavonoids are known to influence angiogenesis pathways, which involve VEGFR-2. nih.gov

Here is a table summarizing some reported protein targets and binding affinities for hesperidin:

| Protein Target | Binding Free Energy (kcal/mol) | Interaction Types | Source |

| AKT1 | -7.3 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| ANXA5 | -6.9 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| CASP3 | -6.1 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| HSP90AA1 | -5.2 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| IGF1 | -8.1 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| MMP9 | -9.3 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| PPARG | -8.6 | Hydrogen bond, Carbon hydrogen bond, Pi-cation, Pi-alkyl, Pi-sigma | nih.gov |

| ACE1 | -13.1 | Interaction with zinc metal | afjbs.com |

Note: The binding free energy values indicate the strength of the interaction, with more negative values suggesting stronger binding.

MicroRNA (miRNA) Expression Modulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. embopress.orgijbs.com They can bind to messenger RNA (mRNA) molecules, leading to mRNA degradation or inhibition of translation. embopress.org Dysregulation of miRNA expression has been implicated in various diseases, including chronic venous disease (CVD). nih.gov Studies suggest that MPFF components, such as diosmin and hesperidin, may modulate miRNA expression. For example, diosmin has been reported to reverse the effects of gentamicin (B1671437) on miR-21-5p and miR-155-5p expression in the context of nephrotoxicity. researchgate.net Another study indicated that piperine, a compound also found in some plants, could modulate miRNA-17 expression in liver fibrosis researchgate.net, suggesting that modulation of specific miRNAs is a potential mechanism for natural compounds. While direct comprehensive data on how diosmin and hesperidin specifically modulate a wide range of miRNAs in the context of venous health was not extensively detailed in the provided snippets, the involvement of miRNAs in vascular cell functions and diseases like CVD suggests that their modulation by MPFF components is a plausible mechanism contributing to their therapeutic effects. nih.gov Research is ongoing to fully elucidate the specific miRNA targets and the extent of their modulation by diosmin and hesperidin.

Cellular and Subcellular Effects of Mpff Components

Regulation of Cellular Redox Homeostasis

Cellular redox homeostasis represents a critical balance between the generation of reactive oxygen species (ROS) and the capacity of the endogenous antioxidant defense mechanisms to counteract oxidative damage. The flavonoid components of MPFF, diosmin (B1670713) and hesperidin (B1673128), have been investigated for their capacity to modulate this balance, primarily through their inherent antioxidant properties. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Flavonoids, including diosmin and hesperidin, are recognized for their ability to directly scavenge various free radicals, such as superoxide, hydroxyl, and peroxyl radicals researchgate.netdergisi.org. This direct scavenging activity constitutes a primary mechanism through which these compounds exert their antioxidant effects. The free-radical scavenging potential of diosmin has been implicated in its protective effects against conditions associated with oxidative stress, such as myocardial infarction nih.gov. While hesperidin has demonstrated some capacity for scavenging hydrogen peroxide, a study indicated that diosmin, narirutin, and isorhoifolin (B194536) exhibited negligible anti-H2O2 activity researchgate.net. Diosmetin (B1670712), an aglycone metabolite of diosmin, has been shown to effectively mitigate AAPH-induced erythrocyte hemolysis and plasma oxidation by inhibiting the generation of intracellular ROS researchgate.net.

Modulation of Antioxidant Enzyme Systems (e.g., SOD, CAT, GSH-Px)

The components of MPFF influence the activity of key enzymatic antioxidants, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px), as well as the levels of non-enzymatic antioxidants such as reduced glutathione (GSH) researchgate.netfrontiersin.org.

Research indicates that treatment with diosmin can enhance the activities of enzymatic antioxidants (SOD, CAT, and GPx) and increase GSH levels, concurrently reducing the levels of lipid peroxidation products in various models of oxidative stress nih.govresearchgate.netnih.gov. For instance, in rat hearts subjected to ischemia/reperfusion injury, administration of diosmin led to increased activities of antioxidant enzymes and elevated GSH levels, counteracting the depletion observed in control groups nih.govnih.gov. Similarly, hesperidin has been found to augment the activities of antioxidant enzymes including SOD, CAT, GSH, and GSH-Px frontiersin.org. Diosmetin has also been reported to restore the activities of intracellular antioxidant enzymes such as SOD, GPx, and CAT to normal levels researchgate.net.

The following table summarizes findings on the effects of MPFF components on antioxidant enzyme activities and GSH levels:

| Compound/Fraction | Model/Cell Type | Observed Effect on SOD Activity | Observed Effect on CAT Activity | Observed Effect on GSH-Px/GPx Activity | Observed Effect on GSH Levels | Source |

| Diosmin | Rat hearts (Ischemia/Reperfusion) | Increased | Increased | Increased | Increased | nih.govnih.gov |

| Diosmin | DOCA-salt induced hypertensive rats | Regulated | Regulated | Regulated | Regulated | researchgate.net |

| Diosmin | Retinal tissues (Ischemia–reperfusion injury) | Recovered to normal | Recovered to normal | Recovered to normal | - | nih.gov |

| Hesperidin | Liver and Kidney (NiCl2-induced injury in rats) | Increased | Increased | Increased | Increased | frontiersin.org |

| Diosmetin | SH-SY5Y cells (AGEs-induced oxidative stress) | Upregulated | Upregulated | Upregulated | - | researchgate.net |

| Diosmetin | Intracellular (AAPH-induced oxidative stress) | Restored to normal | Restored to normal | Restored to normal | - | researchgate.net |

| MPFF | Brain tissue (Rotenone-induced oxidative stress) | - | - | - | Restored | rosj.org |

| MPFF | Cisplatin-treated male Wistar rats (Cardiac) | Decline blunted | Decline blunted | - | Decline blunted | nih.gov |

| MPFF | LPS-induced oxidative stress (Brain and Liver rats) | Modulates | Modulates | Modulates | Modulates | brieflands.com |

Lipid Peroxidation Attenuation in Cellular Models

Lipid peroxidation, a process involving the oxidative degradation of lipids, particularly in cell membranes, serves as a significant marker of oxidative stress. MPFF components have demonstrated efficacy in attenuating lipid peroxidation. nih.govresearchgate.netnih.govrosj.orgbecarispublishing.com

Studies have consistently shown that diosmin treatment leads to a reduction in the levels of lipid peroxidation products, such as malondialdehyde (MDA), across various experimental models nih.govresearchgate.netnih.govrosj.org. In rat hearts subjected to ischemia/reperfusion, diosmin effectively reduced the elevated levels of lipid peroxidation products nih.govnih.gov. Similarly, in DOCA-salt induced hypertensive rats, diosmin treatment normalized the significantly increased levels of lipid peroxidation products observed in blood plasma and tissues nih.gov. MPFF treatment has also been reported to decrease brain lipid peroxidation in a rotenone-induced model of Parkinson's disease rosj.org. Hesperidin has been shown to decrease the content of malondialdehyde (MDA) in liver and kidney tissues frontiersin.org. Furthermore, MPFF provides protection to endothelial cells against lipid peroxidation becarispublishing.com.

Influence on Inflammatory Processes in Cellular Models

Inflammation is a complex biological response triggered by noxious stimuli. MPFF components have been shown to modulate inflammatory processes, particularly in cellular and animal models, by regulating the expression of inflammatory mediators and influencing inflammasome activation phlebolymphology.orgnih.govnih.govphlebolymphology.orgarchivesofmedicalscience.comphlebolymphology.orgalmclinmed.rufrontiersin.org.

Cytokine and Chemokine Expression Regulation (e.g., TNF-α, IL-1β, IL-6, IL-17, IL-13)

The flavonoid components of MPFF, diosmin and hesperidin, can regulate the expression of various cytokines and chemokines that play crucial roles in inflammatory responses nih.govbrieflands.comarchivesofmedicalscience.comalmclinmed.ruresearchgate.netnih.gov.

Studies have demonstrated that diosmin can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17 in different models of inflammation nih.govbrieflands.comnih.gov. For example, in a mouse model of LPS-induced acute lung injury, diosmin treatment significantly reduced the mRNA and protein expression of IL-6, IL-17, TNF-α, and IL-1β nih.gov. Diosmin has also been shown to suppress the expression of IL-1, TNF, and IL-33/St2 in the context of neuroprotection nih.gov. Hesperidin treatment has been reported to decrease the levels of inflammatory factors (TNF-α, IL-1β, IL-6) in the sciatic nerve and spinal cord of rats in a CCI model brieflands.com. MPFF has been shown to reduce inflammatory markers, including TNF-α and IL-1β nih.govrcaap.pt. In a hemorrhoid model, MPFF, administered alone or in combination with MSCs, significantly reduced TNF-α expression archivesofmedicalscience.com. Treatment with MPFF in patients with mild CVD resulted in lower levels of IL-1 and TNF-α in blood samples from treated veins rcaap.pt. Systemic blood concentrations of TNF-α were also significantly reduced following MPFF treatment in women with CVD rcaap.pt.

Conversely, in patients with chronic venous disease, MPFF treatment was associated with a decrease in IL-13 levels, while levels of other pro-inflammatory mediators such as IL-1β, IL-2, IL-5, IL-6, IL-7, IL-8, IL-12, IL-17A, IL-23, TNF-α, IFN-γ, fractalkine, ITAC, and GM-CSF were found to be elevated compared to healthy controls researchgate.net.

The following table summarizes findings on the effects of MPFF components on cytokine and chemokine expression:

| Compound/Fraction | Model/Cell Type | Observed Effect on TNF-α | Observed Effect on IL-1β | Observed Effect on IL-6 | Observed Effect on IL-17 | Observed Effect on IL-13 | Source |

| Diosmin | LPS-induced acute lung injury (mice) | Reduced | Reduced | Reduced | Reduced | - | nih.gov |

| Diosmin | Neuropathic pain (mice) | Suppressed | Suppressed | Suppressed | - | - | nih.gov |

| Diosmin | LPS-induced inflammation (mice) | Attenuated | Attenuated | Attenuated | - | - | brieflands.com |

| Hesperidin | CCI rat model (Sciatic nerve and spinal cord) | Decreased | Decreased | Decreased | - | - | brieflands.com |

| MPFF | Cisplatin-treated male Wistar rats (Cardiac) | Increased blunted | Increased blunted | Increased blunted | - | - | nih.gov |

| MPFF | Hemorrhoid model | Reduced | - | - | - | - | archivesofmedicalscience.com |

| MPFF | Mild CVD patients (Treated veins) | Lower levels | Lower levels | - | - | - | rcaap.pt |

| MPFF | Women with CVD (Systemic blood) | Significant reductions | - | - | - | - | rcaap.pt |

| MPFF | Patients with Chronic Venous Disease (Circulating) | Increased levels | Increased levels | Increased levels | Increased levels | Decreased level | researchgate.net |

Inflammasome Activation Control

Recent research has underscored the significant role of inflammasomes, which are intracellular multiprotein complexes, in driving inflammatory processes, particularly in conditions such as varicose vein disease almclinmed.ru. Flavonoids, including hesperidin and diosmin, have been shown to influence the activation of inflammasomes nih.govalmclinmed.ruresearchgate.net.

Studies suggest that flavonoids can inhibit the activation of NF-κB, a pivotal transcription factor involved in the synthesis of various proteins, including components of the NOD-like receptor protein 3 (NLRP3) inflammasome almclinmed.ruresearchgate.net. This inhibitory effect can lead to a decrease in the expression of the NLRP3 receptor, the adaptor protein ASC, and caspase-1, all of which are essential for inflammasome assembly and activation almclinmed.ruresearchgate.net. MPFF has been shown to attenuate oxido-inflammation, in part, by downregulating the NLRP3 inflammasome nih.gov. In a study investigating cisplatin-induced cardiac injury, co-therapy with MPFF effectively blunted the significant increase in NLRP3 inflammasome and caspase-1/-3 signaling observed with cisplatin (B142131) alone nih.gov. This indicates that the components of MPFF can modulate inflammasome-driven inflammation and apoptosis nih.gov.

Endothelial Adhesion Molecule Reduction in In Vitro Systems

Research indicates that flavonoids, including hesperidin, can play a role in modulating factors related to angiogenesis, which involves endothelial cells. Hesperidin has been found to lower PGE2 levels and downregulate the expression of vascular endothelial growth factor (VEGF) and COX-2 in studies on renal carcinogenesis mdpi.com. Additionally, studies have shown that hesperidin inhibits angiopoietin 1 secretion in Hep2 laryngeal cancer cell culture thieme-connect.de. Diosmin administration in patients with chronic venous disorders has been shown to significantly reduce the level of vascular endothelial growth factors (VEGF-A and VEGF-C) and fibroblast growth factor 2 (FGF2), while increasing plasma angiostatin levels mdpi.comnih.gov. Hesperidin treatment inhibited skin neovascularization induced by repetitive UVB light exposure in hairless mice, reducing the expression of VEGF, matrix metalloproteinase-13 (MMP-13), and MMP-9 jst.go.jp.

Cell Cycle Progression and Apoptosis Induction in Diseased Cell Models

Flavonoids, including hesperidin and diosmin, have demonstrated the ability to interact with various cellular targets and inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in numerous studies bohrium.commdpi.com. Hesperidin has shown anticancer effects associated with its ability to induce apoptosis and cell cycle arrest in various cancer cell lines and animal models bohrium.com. Diosmin has also been shown to inhibit the growth and proliferation of cancer cells, inducing cell cycle arrest and apoptosis in preclinical studies nih.gov.

Cell Cycle Arrest Mechanisms (G0/G1, S, G2/M phases)

Hesperidin has been observed to induce cell cycle arrest in cancer cells at different phases depending on the cell type and concentration. In human non-small cell lung cancer (NSCLC) A549 cells, hesperidin caused G0/G1 arrest by decreasing cyclin D1 and increasing p21 and p53 expression spandidos-publications.comnih.gov. Raising hesperidin concentrations can lead to the arrest of the G0/G1 phase of the cell cycle mdpi.com. In HeLa cells, hesperidin treatment at various concentrations increased the number of cells in the G0/G1 stage in a dose-dependent manner mdpi.com. Hesperidin has also been reported to induce G2/M phase cell cycle arrest in human osteosarcoma MG-63 cells in a dose-dependent manner, with increasing concentrations leading to a higher percentage of cells in this phase spandidos-publications.com. Some studies suggest hesperidin can arrest the cell cycle in both G0/G1 and G2/M phases ebm-journal.org.

Diosmin has been found to cause G2/M cell cycle arrest in breast cancer cell lines like MCF-7 at lower concentrations, associated with elevated levels of p53, p21, and p27 researchgate.netmdpi.comresearchgate.net. Diosmetin, the aglycone form of diosmin, also caused G2/M phase arrest in liver cancer cells HepG2 and HCC-LM3 researchgate.netresearchgate.net. In colorectal cancer cells (HCT116 and SW480), diosmin induced cell cycle arrest in the G1 phase spandidos-publications.com. Diosmetin has also been shown to induce cell cycle arrest at the G2/M phase in human osteosarcoma cells nih.gov. However, in C2C12 myoblasts, diosmin observably decreased the proportion of cells in the G0/G1 phase and increased the proportion of cells in the S phase acs.orgnih.govresearchgate.net.

Here is a summary of cell cycle arrest findings:

| Compound | Cell Line/Model | Arrest Phase | Key Molecular Changes (Examples) | Source |

| Hesperidin | A549 (NSCLC) | G0/G1 | ↓ Cyclin D1, ↑ p21, ↑ p53 | spandidos-publications.comnih.gov |

| Hesperidin | HeLa | G0/G1 | Concentration-dependent increase in G0/G1 | mdpi.com |

| Hesperidin | MG-63 (Osteosarcoma) | G2/M | Dose-dependent increase in G2/M | spandidos-publications.com |

| Hesperidin | HL60, K562 (Leukemia) | G0/G1 | Preliminary finding | |

| Diosmin | MCF-7 (Breast Cancer) | G2/M | ↑ p53, ↑ p21, ↑ p27 | researchgate.netmdpi.comresearchgate.net |

| Diosmetin | HepG2, HCC-LM3 (Liver Cancer) | G2/M | Proliferation suppression | researchgate.netresearchgate.net |

| Diosmin | HCT116, SW480 (Colorectal) | G1 | Increased cell population in G1 | spandidos-publications.com |

| Diosmetin | Saos-2, U2SO (Osteosarcoma) | G2/M | Induced by diosmetin | nih.gov |

| Diosmin | C2C12 Myoblasts | S | ↓ G0/G1, ↑ S | acs.orgnih.govresearchgate.net |

Apoptotic Pathway Activation (e.g., Caspases, PARP, Bcl-2/Bax Ratio)

Both hesperidin and diosmin have been shown to activate apoptotic pathways in diseased cell models. Hesperidin treatment of HepG2 cells resulted in the activation and enhancement of caspase-9, -8, and -3 activities mdpi.com. Hesperidin treatment also led to a dose-dependent reduction in Bcl-xL protein levels and increased concentrations of Bax, Bak, and tBid mdpi.com. Hesperidin caused apoptotic signaling, leading to the breaking down of Bid, caspase-3, and PARP, as well as elevated levels of Bax and a reduction in Bcl-xl mdpi.com. In human NSCLC A549 cells, hesperidin induced apoptosis by downregulating Bcl-2 and Bcl-xL while upregulating Bax, Bid, tBid, cleaved caspase-9, cleaved caspase-3, and cleaved PARP spandidos-publications.comnih.gov. Hesperidin also increased the expression of Bad, cleaved-caspase-3, and cleaved-PARP, and down-regulated Bcl-2 protein in human gastric cancer AGS cells tjpr.org. The balance between Bad and Bcl-2 proteins affects the activation of Caspase-3, which then splits PARP, leading to apoptosis in the mitochondrial pathway tjpr.org.

Diosmin has been shown to promote apoptosis in breast cancer cells (MDA-MB-231 and MCF-7) researchgate.net. Diosmin significantly increased pro-apoptotic Bax and caspase-3 expression and decreased anti-apoptotic Bcl-2 expression, leading to an upregulation of the Bax/Bcl-2 ratio geneticsmr.com. Immunoblot analysis in mouse lungs revealed that diosmin altered the apoptotic pathway by increasing the expression of proapoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and decreasing the expression of the antiapoptotic protein Bcl-2 researchgate.net. Diosmin treatment in renal tissue increased the levels of caspase-3, -7, and -9 cambridge.org. Diosmetin has been shown to increase cleaved PARP and cleaved caspase-3 expression levels in prostate cancer cells nih.gov. Diosmetin also upregulated cleaved Caspase-3, cleaved-PARP, and Bax while downregulating Bcl-xL in human osteosarcoma cells nih.gov.

Here is a summary of findings on apoptotic pathway activation:

| Compound | Cell Line/Model | Key Apoptotic Markers Modulated (Examples) | Outcome | Source |

| Hesperidin | HepG2 | ↑ Caspase-9, -8, -3, Bax, Bak, tBid; ↓ Bcl-xL | Apoptosis Induction | mdpi.com |

| Hesperidin | A549 (NSCLC) | ↑ Bax, Bid, tBid, cleaved caspase-9, cleaved caspase-3, cleaved PARP; ↓ Bcl-2, Bcl-xL | Apoptosis Induction | spandidos-publications.comnih.gov |

| Hesperidin | AGS (Gastric Cancer) | ↑ Bad, cleaved-caspase-3, cleaved-PARP; ↓ Bcl-2 | Mitochondrial Apoptosis | tjpr.org |

| Hesperidin | U2OS (Osteosarcoma) | ↑ Bax, Caspase-3; ↓ Bcl-2, Survivin | Mitochondrial-mediated Apoptosis | mdpi.com |

| Hesperidin | Leukemia cell lines (HL60, K562) | Apoptotic effects observed | Apoptosis Induction | |

| Diosmin | MDA-MB-231 (Breast Cancer) | ↑ Bax, caspase-3; ↓ Bcl-2, Bcl-xL; ↑ Bax/Bcl-2 ratio | Apoptosis Induction | geneticsmr.com |

| Diosmin | Mouse Lungs | ↑ Bax, cleaved caspase-3, cleaved PARP; ↓ Bcl-2 | Apoptotic Pathway Alteration | researchgate.net |

| Diosmin | Renal tissue (rat) | ↑ Caspase-3, -7, -9 | Modulation of Apoptosis | cambridge.org |

| Diosmetin | Prostate Cancer cells | ↑ cleaved PARP, cleaved caspase-3; ↓ Bcl-2, c-Myc; ↑ Bax, p27Kip1 | Apoptosis Induction | nih.gov |

| Diosmetin | Saos-2, U2SO (Osteosarcoma) | ↑ cleaved Caspase-3, cleaved-PARP, Bax; ↓ Bcl-xL | Apoptosis Promotion | nih.gov |

| Diosmin | Colorectal Cancer (HCT116, SW480) | ↑ Bax, caspase-3, -8, -9, p53; ↓ Bcl-2 | Apoptosis Enhancement | spandidos-publications.com |

Mitochondrial Pathway Involvement in Cell Death

The mitochondrial apoptotic pathway is a critical route for inducing cell death, regulated by the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Hesperidin has been shown to induce apoptosis in human HepG2 cells via both the death receptor and mitochondrial pathways mdpi.com. Hesperidin treatment caused increased intracellular ROS and induced mitochondrial apoptosis in gastric cancer AGS cells tjpr.org. This was supported by decreased mitochondrial membrane potential and increased expression of Bad, cleaved-caspase-3, and cleaved-PARP, along with decreased Bcl-2 tjpr.org. In human NSCLC A549 cells, hesperidin induced apoptosis through the mitochondrial apoptotic pathway, evidenced by the modulation of Bax, Bid, tBid, cleaved caspase-9, cleaved caspase-3, and cleaved PARP, as well as Bcl-2 and Bcl-xL spandidos-publications.comnih.gov. Hesperidin also caused mitochondrial apoptosis in lung cancer cells, associated with decreased mitochondrial membrane potential activities mdpi.com. Hesperetin (B1673127), an aglycone of hesperidin, induced apoptosis in gastric cancer cells via activating the mitochondrial pathway by increasing reactive oxygen species nih.gov.

Diosmin has also been linked to mitochondrial involvement in apoptosis. The ratio of anti-apoptotic versus apoptotic proteins is important in determining mitochondria-dependent apoptosis geneticsmr.com. Bax, a pro-apoptotic protein, plays a critical role in the initiation of apoptosis by participating in the disruption of mitochondria and subsequent cytochrome c release, leading to caspase activation cambridge.org.

Modulation of Mitochondrial Dynamics and Function

While the search results extensively discuss the involvement of the mitochondrial pathway in apoptosis induced by hesperidin and diosmin, particularly concerning the release of cytochrome c and changes in mitochondrial membrane potential, there is less direct information specifically on the modulation of mitochondrial dynamics (fission, fusion) and broader function beyond its role in initiating apoptosis. Hesperidin treatment led to a reduction in the membrane potential of mitochondria mdpi.com. Lung cancer cells administered with hesperidin showed decreased mitochondrial membrane potential activities mdpi.com.

Regulation of Angiogenesis in In Vitro Systems

Flavonoids, including hesperidin and diosmin, have demonstrated anti-angiogenic potential in in vitro systems. Hesperidin has been found to downregulate the expression of vascular endothelial growth factor (VEGF) and COX-2 mdpi.com. Hesperidin inhibited angiopoietin 1 secretion in Hep2 laryngeal cancer cell culture thieme-connect.de. Hesperidin has been reported to modulate angiogenesis in tumors via targeting basic fibroblast growth factor (bFGF), VEGF, and MMPs nih.gov. Hesperidin treatment inhibited skin neovascularization induced by repetitive UVB light exposure, reducing the expression of VEGF, MMP-13, and MMP-9 jst.go.jp.

Diosmin has also been shown to inhibit angiogenesis. In vitro studies have shown that diosmin impedes angiogenesis by reducing VEGF levels nih.gov. Diosmin administration in patients with chronic venous disorders significantly reduced the levels of VEGF-C, VEGF-A, and FGF2 mdpi.comnih.gov.

Here is a summary of findings on angiogenesis regulation:

| Compound | In Vitro System/Markers Modulated (Examples) | Outcome | Source |

| Hesperidin | VEGF, COX-2 | Downregulation | mdpi.com |

| Hesperidin | Angiopoietin 1 (in Hep2 cells) | Inhibition of secretion | thieme-connect.de |

| Hesperidin | bFGF, VEGF, MMPs | Modulation | nih.gov |

| Hesperidin | VEGF, MMP-13, MMP-9 (in skin neovascularization model) | Reduction of expression | jst.go.jp |

| Diosmin | VEGF | Reduction of levels | nih.gov |

| Diosmin | VEGF-C, VEGF-A, FGF2 | Reduction of levels | mdpi.comnih.gov |

Detralex, a micronized purified flavonoid fraction (MPFF), is a pharmaceutical preparation primarily composed of 90% diosmin and 10% hesperidin. This flavonoid blend has been the subject of research to understand its effects at the cellular and subcellular levels, particularly in the context of vascular health and lymphatic function. Studies have explored its influence on endothelial cell behavior, vascular tone, lymphatic contractions, and the endothelial glycocalyx in various experimental models.

Endothelial Cell Proliferation and Migration Inhibition

Research indicates that MPFF and its components, such as diosmin and hesperidin, can influence endothelial cell behavior. While some studies highlight potential anti-angiogenic effects relevant in contexts like cancer by inhibiting new blood vessel formation, the specific effects on endothelial cell proliferation and migration in the context of vascular diseases are also investigated. Diosmin has been shown to decrease the levels and activity of factors involved in angiogenesis, which could indirectly impact endothelial cell proliferation and migration. nih.gov

Tube Formation Impairment

The process of tube formation by endothelial cells is a crucial step in angiogenesis and vascular remodeling. Studies examining the effects of MPFF and its components on this process suggest an impairment of tube formation. This aligns with findings related to the modulation of factors like VEGF, which are essential for the formation of new blood vessels. nih.gov

Vascular Endothelial Growth Factor (VEGF) Pathway Modulation

The Vascular Endothelial Growth Factor (VEGF) pathway plays a significant role in angiogenesis and vascular permeability. MPFF and its primary component, diosmin, have been shown to modulate this pathway. Studies have demonstrated that diosmin treatment can significantly decrease VEGF levels and inhibit its activity in experimental settings. nih.govmdpi.com This modulation of the VEGF pathway is considered a key mechanism through which MPFF may exert its effects on vascular function and integrity. nih.govmdpi.com

Data on VEGF modulation by diosmin:

| Compound | Effect on VEGF Expression | Effect on VEGF Activity | Effect on New Blood Vessel Formation |

| Diosmin | Decreased | Inhibited | Inhibited |

Based on findings from experimental studies. nih.gov

Enhancement of Lymphatic Contractions in Experimental Models

The lymphatic system plays a critical role in fluid balance and immune surveillance, with lymphatic vessel contractions being essential for lymph transport. Experimental models have been used to investigate the effects of MPFF on lymphatic contractility. Some research suggests that flavonoids, including those found in MPFF, may influence lymphatic function. phlebolymphology.org While the precise mechanisms are still being explored, studies in experimental settings have indicated a potential for MPFF to enhance lymphatic contractions, contributing to improved lymphatic drainage. researchgate.netresearchgate.netuliege.be

Vascular Tone Modulation in Preclinical Studies

Preclinical studies have explored the effects of MPFF and its components on vascular tone, which is the degree of constriction or dilation of blood vessels. While the mechanism of action of phlebotonics like MPFF is not fully established, they are known to impact macrocirculation, such as enhancing venous tone. nih.govsemanticscholar.org However, some research presents conflicting findings regarding the extent and durability of a significant venotonic effect, particularly concerning the potentiation of norepinephrine (B1679862) action. semanticscholar.org

Endothelial Glycocalyx Restoration and Capillary Resistance Improvement in Experimental Models

The endothelial glycocalyx is a protective layer on the surface of endothelial cells that plays a crucial role in vascular permeability and function. Damage to the glycocalyx can lead to increased capillary permeability and reduced capillary resistance. Experimental models have been utilized to assess the impact of MPFF on the endothelial glycocalyx and capillary resistance. Evidence suggests that MPFF may contribute to the restoration of endothelial integrity and improve altered capillary permeability. nih.govresearchgate.net This protective effect on the endothelium and improvement in capillary resistance are considered important aspects of MPFF's action in microcirculation. nih.govresearchgate.netresearchgate.net

Bioavailability and Biotransformation of Mpff Components in Preclinical Systems

In Vitro Models for Intestinal Absorption and Metabolism

In vitro models play a critical role in predicting and understanding the intestinal absorption and metabolism of pharmaceutical compounds and natural products. Cellular models, such as Caco-2 cells, and artificial membrane models are commonly employed for this purpose. nih.govmdpi.comresearchgate.net

Caco-2 Cell Model Applications for Flavonoid Transport

The human colon adenocarcinoma cell line, Caco-2, is widely used as an in vitro model to mimic the intestinal epithelial barrier and study the transport and absorption of compounds. Studies using Caco-2 cell monolayers have demonstrated distinct permeability characteristics between flavonoid glycosides and their corresponding aglycones. Permeation of glycosylated flavonoids, including diosmin (B1670713) and hesperidin (B1673128), across the Caco-2 cell layer has been reported as very low or not detected in either the apical-to-basolateral or basolateral-to-apical directions. nih.govmdpi.comresearchgate.net This suggests that the glycoside structure significantly limits their direct passage across the intestinal epithelium, emphasizing the importance of deglycosylation prior to absorption. nih.govresearchgate.net

In contrast, the aglycones, diosmetin (B1670712) and hesperetin (B1673127), have shown permeability across Caco-2 cells in both directions, with apparent permeability (Papp) values typically ranging from 1 to 8 x 10⁻⁵ cm/s. nih.govresearchgate.net These findings suggest that aglycones can be absorbed, likely involving passive diffusion. nih.govmdpi.comresearchgate.net However, for diosmetin, the possibility of active transport mechanisms contributing to its absorption cannot be entirely excluded, particularly given observations of a five-fold greater uptake in the apical-to-basolateral direction compared to the basolateral-to-apical direction in Caco-2 cells. researchgate.net Furthermore, diosmin has been observed to influence P-glycoprotein (P-gp)-mediated efflux in Caco-2 cells, increasing the transport of P-gp substrates like digoxin (B3395198) and the cellular accumulation of rhodamine-123 by inhibiting P-gp activity. researchgate.net

Biotransformation Pathways in Subcellular Systems

Following absorption, flavonoids and their aglycones undergo extensive biotransformation, primarily in the liver and intestinal cells. These metabolic processes involve both Phase I and Phase II enzyme systems. mdpi.comnih.govresearchgate.net

Phase I and Phase II Enzyme Activities (e.g., UGTs, SULTs, COMTs, CYPs)

Phase II metabolism is a major pathway for flavonoid biotransformation and involves conjugation reactions such as glucuronidation and sulfation. mdpi.commdpi.comnih.govnih.gov In in vitro cell models, metabolism of the aglycones diosmetin and hesperetin has been detected, with some metabolites identified as glucuronide conjugates through enzymatic hydrolysis. nih.govresearchgate.net Specifically, diosmin is extensively metabolized, ultimately leading to the formation of glucuronide conjugates of its aglycone, diosmetin. mims.commdpi.com Hesperetin, derived from hesperidin by gut microbial activity, also undergoes subsequent phase-II conjugations. mdpi.com

Enzymes such as UDP-glucuronosyltransferases (UGTs) are crucial in the glucuronidation of flavonoids. For instance, flavonoid 7-O-glucosyltransferase (F7GT) is involved in the glucosylation of diosmetin to form diosmetin 7-O-glucoside. frontiersin.org Studies have identified specific UGT enzymes, such as CiUGT11 from Chrysanthemum indicum, that can catalyze the conversion of diosmetin to diosmetin 7-O-glucoside in vitro, demonstrating broad substrate specificity towards various flavonoids. frontiersin.org The formation of diosmin from diosmetin 7-O-glucoside involves the activity of 1,6-rhamnosyltransferase (1,6RhaT). frontiersin.org

Beyond conjugation, flavonoids can also interact with cytochrome P450 (CYP) enzymes, which are primarily involved in Phase I metabolism. In vitro studies have indicated that both diosmetin and hesperetin can exert inhibitory effects on CYP enzyme activity. researchgate.net Specifically, diosmetin and hesperetin have been identified as inhibitors of CYP2C9-mediated drug metabolism in vitro. researchgate.net Kinetic analyses have characterized diosmetin as a competitive inhibitor of CYP2C9, while hesperetin exhibits mixed competitive-noncompetitive inhibition. researchgate.net

Impact of Flavonoid Glycosides vs. Aglycones on Bioactivity in In Vitro Studies

In vitro studies comparing the biological activities of flavonoid glycosides and their corresponding aglycones have revealed differences in their potency and characteristics. Generally, flavonoid aglycones tend to exhibit higher initial antioxidant activity in vitro compared to their glycosylated forms. nih.govresearchgate.netresearchgate.net However, this higher initial activity of aglycones may be accompanied by lower stability, leading to a more significant decrease in activity during simulated in vitro digestion compared to their more stable glycoside counterparts. researchgate.net

Glycosylation, while potentially reducing the immediate in vitro activity, can enhance the stability and solubility of flavonoids. nih.gov This improved stability may contribute to sustained activity through the digestive process. In vitro studies on cellular uptake and transport, such as those using Caco-2 cells, often show higher cellular uptake and transport efficiency for aglycones compared to glycosides. mdpi.com However, it is important to note that the relationship between in vitro activity/uptake and in vivo bioavailability and bioactivity is complex and not always directly proportional, with some evidence suggesting that the bioavailability of certain flavonoid glycosides in vivo might be higher than their aglycones. nih.govmdpi.com

Specific in vitro studies have also compared the effects of hesperidin and its aglycone, hesperetin, on cellular protection. Hesperetin demonstrated better protective effects against H2O2-induced damage in rat cortical cells in vitro compared to hesperidin. researchgate.net Additionally, both diosmetin and hesperetin have shown effects on markers in in vitro cultures of human umbilical vein endothelial cells (HUVEC), with diosmetin at a higher concentration reducing the level of vimentin. researchgate.net These findings underscore that both aglycones can exert biological effects in relevant in vitro models.

Synthetic and Medicinal Chemistry of Mpff Components and Analogues

Chemical Modification Strategies for Enhanced Biological Activity

Flavonoids often face limitations in their therapeutic application due to factors such as low solubility, poor absorption, and rapid metabolism, leading to low bioavailability researchgate.netrsc.orgmdpi.comijprt.org. To overcome these challenges and enhance their biological activity, various chemical modification strategies have been explored.

Common structural modifications applied to flavonoids include methylation, glycosylation, acylation, hydroxylation, methoxylation, acetylation, alkylation, and halogenation researchgate.netrsc.org. These modifications can influence properties such as lipophilicity, stability, and interaction with biological targets researchgate.net. For instance, methylation can enhance metabolic stability and improve membrane permeability researchgate.net. Glycosylation, while increasing water solubility and stability, can sometimes impact the activity of flavonoids, as it alters key structural elements necessary for certain activities like radical scavenging mdpi.commdpi.com.

Beyond direct structural alterations, formulation strategies employing advanced pharmaceutical technologies are also considered chemical modification approaches in a broader sense, aiming to improve the biopharmaceutical parameters of flavonoids without necessarily changing their core chemical structure frontiersin.org. These include techniques like nanosuspension, nanoencapsulation, and nanoemulsions, which have demonstrated success in enhancing the solubility, bioavailability, and bioactivity of flavonoids ijprt.orgresearchgate.net. Complexation with agents like cyclodextrins or metal ions represents another avenue for modification, influencing solubility, stability, and biological activity ijprt.orgconicet.gov.arresearchgate.net. For example, hesperidin-β-cyclodextrin complexes have shown enhanced antibacterial and antioxidant activities ijprt.org.

Research has also investigated the complexation of diosmin (B1670713) and hesperidin (B1673128) with metal ions. Studies have shown that coordination with metal ions such as Fe(II), Cu(II), and Co(II) can improve certain biological activities of diosmin, including enhanced anti-melanoma effects researchgate.net. Similarly, an oxidovanadium(IV) complex with diosmin demonstrated improved anticancer properties against certain cell lines compared to diosmin alone conicet.gov.ar.

Data on the effects of chemical modifications on flavonoid activity are often derived from in vitro studies. For example, studies on hesperidin glycosides (transglycosylated hesperidin) showed better antibacterial activity against Staphylococcus aureus compared to hesperidin and diosmin mdpi.com.

Structure-Activity Relationship (SAR) Studies of Flavonoid Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of flavonoids relates to their biological effects. These studies help identify key functional groups and structural features responsible for specific activities, guiding the design of more potent and selective derivatives researchgate.net.

Flavonoids share a basic fifteen-carbon skeleton consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C) mdpi.com. The class of flavonoid (e.g., flavone (B191248), flavanone (B1672756), flavonol) depends on the saturation and oxidation degree of the C-ring and the attachment position of the B-ring mdpi.com. Diosmin is a flavone glycoside, characterized by a double bond between C2 and C3 in the C-ring and a methoxy (B1213986) group at the 4' position of the B-ring, and a rutinoside (a disaccharide of rhamnose and glucose) attached at the 7 position of the A-ring drugbank.comnih.gov. Hesperidin, a flavanone glycoside, lacks the C2-C3 double bond in the C-ring and has a hydroxyl group at the 3' position and a methoxy group at the 4' position of the B-ring, also with a rutinoside at the 7 position acs.org.

SAR studies on flavonoids have revealed several important structural determinants of activity. The presence and position of hydroxyl and methoxy groups are significant mdpi.com. For instance, studies on neuroprotective activity highlighted the importance of hydroxy groups at positions C3' and C5' of the B-ring and a methoxy group at the C7 position of the A-ring mdpi.com. The C2-C3 double bond in conjugation with the 4-carbonyl group in the C-ring is often associated with antioxidant activity mdpi.commdpi.com.

Glycosylation, the attachment of sugar moieties, significantly impacts flavonoid activity and pharmacokinetics mdpi.commdpi.com. While it increases water solubility, it can affect interactions with enzymes and receptors mdpi.commdpi.com. SAR studies on the inhibition of α-amylase and α-glucosidase by flavonoids, including hesperidin and diosmin, indicated the significance of glycosylation and the specific flavonoid class (flavone vs. flavanol/flavanone) in binding affinity tjdr.orgresearchgate.net. Generally, flavones are reported to exhibit higher biological activity than flavanones, although this can vary depending on the specific activity and modifications acs.org. For example, in studies on human umbilical vein vasorelaxation, hesperidin (a flavanone) showed greater activity than diosmin (a flavone) in certain conditions oatext.com.

SAR analysis is also applied to understand the venoactive properties attributed to MPFF. While the precise mechanisms are still being elucidated, studies suggest that flavonoids like diosmin and hesperidin contribute to improving venous tone, reducing edema, and influencing microcirculation sysrevpharm.orgresearchgate.net.

Novel Synthesis Routes for Flavonoid Derivatives

The synthesis of diosmin often starts from hesperidin, which is more abundant in citrus fruits nih.govacgpubs.org. The key chemical transformation involves the dehydrogenation of hesperidin to introduce the C2-C3 double bond characteristic of the flavone structure of diosmin nih.govacgpubs.orggoogle.com.

Traditional methods for converting hesperidin to diosmin have been explored, but novel and more efficient synthetic routes are continuously being developed. One such development involves the use of ionic liquids as green solvents for the oxidation of hesperidin to diosmin using iodine as an oxidant acgpubs.orgresearchgate.net. This method has shown promising results, achieving high yields (79-85%) and offering the potential for solvent recycling acgpubs.org.

Another novel process for diosmin preparation from hesperidin involves the oxidation of acylated hesperidin with iodine or bromine in a C2-C4 carboxylic acid medium, followed by treatment with an inorganic base google.com. This method aims to obtain diosmin with low halogen content and avoids the use of organic solvents throughout the process google.com.

Furthermore, novel production technologies for diosmin from hesperidin involve a sequence of steps including dehydrogenation, crude product preparation, drying, and purification, with a focus on improving yield and quality google.com. These processes often incorporate techniques to remove impurities and residual solvents google.com.

Beyond the conversion of hesperidin to diosmin, research also focuses on synthesizing novel derivatives of hesperidin and diosmin to explore their potential therapeutic applications. For instance, synthetic routes for hesperetin (B1673127) derivatives (the aglycone of hesperidin) have been developed, involving reactions like acylation and coupling with amines, to create compounds with potentially enhanced activities, such as anti-Alzheimer properties mdpi.com.

These advancements in synthetic chemistry contribute to the potential for developing new flavonoid-based therapeutics with improved properties and facilitating the efficient production of existing compounds like diosmin.

Advanced Delivery Systems for Mpff Components: Preclinical Research

Nanocarrier Formulations for Improved Efficacy

Nanocarriers represent a significant area of research for improving the delivery and efficacy of MPFF components. Various types of nanocarrier systems have been investigated in preclinical settings to enhance the solubility, stability, and cellular uptake of diosmin (B1670713) and hesperidin (B1673128).

Nanoemulsions and Nanocapsules

Research has explored the use of nanoemulsions and nanocapsules as carriers for MPFF components. These systems can improve the dispersion and solubilization of hydrophobic compounds like diosmin and hesperidin, potentially leading to enhanced absorption.

Lipid Nanoparticles and Microemulsions

Lipid-based nanocarriers, including lipid nanoparticles and microemulsions, have shown promise in preclinical studies for delivering hesperidin and diosmin. Nanostructured lipid carriers (NLCs), for instance, have been developed for topical application of hesperidin, demonstrating improved drug release and efficacy in preclinical models of psoriasis. nih.gov These systems can encapsulate lipophilic drugs within a lipid matrix, facilitating their transport across biological barriers and improving bioavailability. nih.gov

Liposomal Encapsulation Strategies

Liposomes, vesicular structures composed of lipid bilayers, have been investigated for encapsulating MPFF components. Liposomal encapsulation can protect the encapsulated compounds from degradation, improve their solubility in aqueous environments, and potentially facilitate their delivery to target sites. researchgate.net, nih.gov

Inorganic Nanoparticle Integration (e.g., Lecithin-chitosan, Solid-lipid, Silver, Iron oxide)

The integration of inorganic nanoparticles and hybrid systems incorporating materials like lecithin, chitosan (B1678972), solid lipids, silver, and iron oxide has been explored in preclinical research for delivering MPFF components. Chitosan nanoparticles loaded with hesperidin have been developed, showing superior cellular absorption in inflammatory microenvironments compared to free hesperidin in a mouse model of acute lung injury. frontiersin.org Solid lipid nanoparticles (SLN) have also been investigated, demonstrating improved bioavailability of diosmin and enhanced antioxidant activity in a preclinical model of hepatocellular carcinoma. researchgate.net Hesperidin loaded onto gold nanoparticles has been explored as a drug delivery system, exhibiting cytotoxic effects on cancer cell lines in preclinical studies. researchgate.net Iron oxide nanoparticles have been studied in the context of targeted drug delivery systems, and while not exclusively for MPFF, the principles of their use in nanocarriers are relevant to delivering various therapeutic agents. nih.gov, wikipedia.org, americanelements.com, nih.gov

Strategies for Enhanced Solubility and Permeability in Experimental Settings

Poor water solubility and limited intestinal permeability are major factors contributing to the low oral bioavailability of diosmin and hesperidin. Preclinical research has focused on various strategies to address these challenges in experimental settings. Micronization of the flavonoid fraction, as in MPFF, is a well-established method to increase the dissolution rate of diosmin, leading to improved exposure to its pharmacologically active metabolites. phlebolymphology.org Other strategies investigated in preclinical studies include the formation of phytosomes, which are lipid-based formulations that can enhance the absorption of flavonoid compounds. scienceopen.com, researchgate.net Complexation with cyclodextrins has also been attempted to improve diosmin solubility. researchgate.net Furthermore, the development of amorphous solid dispersions using techniques like electrospinning has shown promise in improving the dissolution properties and potentially oral absorption of diosmin. researchgate.net

Targeted Delivery Approaches in Preclinical Models

Targeted delivery aims to concentrate MPFF components at specific sites of action, potentially increasing therapeutic efficacy and reducing off-target effects. Preclinical models are used to evaluate the effectiveness of these targeted approaches. While broad targeted delivery strategies for MPFF components are under investigation, specific examples in the provided search results highlight the potential. For instance, nanocarriers designed for improved cellular uptake in inflammatory tissues, as seen with chitosan nanoparticles loaded with hesperidin in a lung injury model, represent a form of targeted delivery to disease-relevant cells. frontiersin.org The development of hesperidin-loaded nanohybrid carrier systems incorporating magnetic nanoparticles also suggests potential for targeted delivery guided by external magnetic fields, although this specific application was explored in the context of cancer therapy. mdpi.com These preclinical efforts lay the groundwork for developing delivery systems that can selectively deliver MPFF components to vascular tissues or sites of inflammation relevant to conditions like chronic venous disease.

Stability Enhancement of Flavonoid Formulations

The clinical application of flavonoid compounds, such as those comprising Micronized Purified Flavonoid Fraction (MPFF), is often limited by their inherent physicochemical properties, including poor water solubility and limited stability researchgate.netnih.govresearchgate.net. Flavonoids can be susceptible to degradation when exposed to factors like heat, light, enzymes, and acidic or alkaline pH conditions nih.govdrug-dev.comirjmets.com. This instability can compromise their bioavailability and therapeutic efficacy researchgate.netnih.gov. Therefore, preclinical research has increasingly focused on developing advanced delivery systems to enhance the stability of MPFF components like Diosmin and Hesperidin.

Novel drug delivery systems, particularly nanotechnology-based approaches such as nanoparticles and liposomes, have emerged as promising strategies to address the stability challenges of flavonoids researchgate.netjpionline.orgnih.gov. These systems can encapsulate the flavonoid compounds, protecting them from degradation in various biological and environmental conditions researchgate.netthno.org. Encapsulation within carriers like liposomes or polymeric nanoparticles can improve the stability of flavonoids, leading to potentially enhanced therapeutic outcomes researchgate.netresearchgate.net.

Detailed research findings highlight the potential of these advanced systems. For instance, studies investigating Hesperidin-loaded lipid polymer hybrid nanoparticles have included storage stability evaluations. One study reported assessing the stability of optimized Hesperidin-loaded lipid polymer hybrid nanoparticles at 4°C and 25°C over a period of 3 months, monitoring parameters such as particle size researchgate.net. Maintaining consistent particle size is a key indicator of formulation stability in nanoparticle systems researchgate.net.

Another preclinical study focused on a chitosan/hesperidin nanoformulation synthesized to improve the solubility and bioavailability of hesperidin. This research characterized the hesperidin nanoparticles (Hes-NPs), reporting a mean particle size of 127 ± 32.15 nm and a zeta potential of -51.125 ± 9.79 mV nih.gov. The entrapment efficiency for hesperidin in these chitosan nanoparticles was reported as 83%, with a loading capacity of 31.16% nih.gov. While this study primarily focused on efficacy in a disease model, the characterization data provides insight into the physical properties and drug loading achievable with such nanoformulations aimed at improving hesperidin delivery nih.gov.

Liposomal formulations have also been explored for enhancing the stability of therapeutic compounds. Liposomes, formed from lipid bilayers, can encapsulate both hydrophobic and hydrophilic agents, protecting them from degradation thno.orgmdpi.com. The functionalization of liposome (B1194612) surfaces with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can further increase liposome stability and extend their circulation time in vivo thno.orgmdpi.com. While specific data on Diosmin or Hesperidin stability in PEGylated liposomes were not extensively detailed in the search results, the general principles of liposome stabilization through such modifications are well-established in preclinical drug delivery research thno.orgmdpi.com.

The use of solid lipid nanoparticles (SLNs) is another approach that has shown promise for enhancing the stability of active principles. SLNs possess a solid core lipid matrix that can provide increased stability compared to liposomal systems jpionline.org. They can also offer improved entrapment efficiency and controlled release properties for lipophilic drugs jpionline.org.

The data presented in preclinical studies underscore the potential of advanced delivery systems to improve the stability of flavonoid components found in MPFF. These formulations aim to overcome the inherent limitations of the free compounds, paving the way for potentially more effective therapeutic strategies.

| Formulation Type | Encapsulated Component | Key Stability Indicator Monitored | Storage Conditions Tested | Observed Stability/Findings | Source |

| Lipid Polymer Hybrid Nanoparticles | Hesperidin | Particle Size | 4°C, 25°C | Stability assessed over 3 months. | researchgate.net |

| Chitosan Nanoformulation | Hesperidin | Particle Size, Zeta Potential | Not specified in snippet | Mean particle size: 127 ± 32.15 nm; Zeta potential: -51.125 mV | nih.gov |

| Liposomes (General Principle) | Various (Metallodrugs) | Size, Circulation Time | Various | PEGylation enhances stability and circulation time. | thno.orgmdpi.com |

| Solid Lipid Nanoparticles (General Principle) | Active Principles | Stability, Entrapment Efficiency | Various | Solid matrix provides increased stability. | jpionline.org |

Advanced Research Methodologies for Mpff Component Analysis

Computational Approaches in Flavonoid Research